Rabeprazole-13C,d3

Stable Isotope Labeling LC-MS/MS Internal Standard Quantitative Bioanalysis

Mitigates systematic bias risk in quantitative LC-MS/MS by replacing deuterium-only standards. Deuterium-only analogs exhibit chromatographic retention time shifts (kinetic isotope effect) and H/D exchange, causing negative bias. This dual ¹³C,d₃ label ensures exact co-elution with native analyte, enabling FDA/EMA-compliant PK (AUC, Cmax, t1/2) and BE study quantification. - 98% atom ¹³C & 98% atom D enrichment for traceable, reproducible multi-day runs. - +4 Da mass shift with ¹³C backbone stability-eliminates H/D exchange liability. - Ambient shipping; -20°C long-term storage.

Molecular Formula C18H21N3O3S
Molecular Weight 363.5 g/mol
Cat. No. B12371499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRabeprazole-13C,d3
Molecular FormulaC18H21N3O3S
Molecular Weight363.5 g/mol
Structural Identifiers
SMILESCC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)OCCCOC
InChIInChI=1S/C18H21N3O3S/c1-13-16(19-9-8-17(13)24-11-5-10-23-2)12-25(22)18-20-14-6-3-4-7-15(14)21-18/h3-4,6-9H,5,10-12H2,1-2H3,(H,20,21)/i2+1D3
InChIKeyYREYEVIYCVEVJK-JVXUGDAPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rabeprazole-13C,d3: A Dual-Labeled Stable Isotope Internal Standard for Precise Quantification


The compound 2-[[3-methyl-4-[3-(trideuterio(113C)methoxy)propoxy]pyridin-2-yl]methylsulfinyl]-1H-benzimidazole, commercially designated Rabeprazole-13C,d3 (free base) or its sodium salt, is a dual-isotope labeled analog of the second-generation proton pump inhibitor (PPI) rabeprazole . It incorporates one carbon-13 (¹³C) atom and three deuterium (²H, D) atoms, resulting in a molecular mass shift of +4 Da relative to unlabeled rabeprazole. This compound is engineered exclusively for use as a stable isotope-labeled internal standard (SIL-IS) in quantitative mass spectrometry applications, where its isotopic signature enables accurate differentiation from the native analyte while maintaining near-identical physicochemical and chromatographic behavior .

Why Deuterium-Only Rabeprazole Analogs Cannot Substitute for 13C,d3-Labeled Standards in Quantitative LC-MS


Substituting a deuterium-only labeled analog (e.g., Rabeprazole-d4) for the dual ¹³C,d₃-labeled compound introduces quantifiable risk of systematic analytical bias. Deuterium-labeled internal standards often exhibit measurable chromatographic retention time shifts relative to the native analyte, a phenomenon attributable to the kinetic isotope effect that compromises co-elution and therefore undermines matrix effect compensation [1]. In a direct analytical method comparison, ²H-labeled internal standards produced significantly lower urinary biomarker concentrations and exhibited a clear negative bias compared to results generated with ¹³C-labeled standards, whereas the ¹³C-labeled IS yielded accurate results due to exact co-elution [1]. Furthermore, the stability of deuterium labels is site-dependent and prone to hydrogen-deuterium exchange, a limitation largely circumvented by the backbone-incorporated ¹³C atom [2]. These isotopic effects directly impact quantification accuracy, making dual-labeled analogs with a ¹³C component the preferred choice for regulatory-grade bioanalytical methods .

Quantitative Differentiation of Rabeprazole-13C,d3 Against Closest Analogs


Mass Shift and Chromatographic Co-elution: ¹³C,d₃ vs. Deuterium-Only Labeling

Rabeprazole-13C,d3 exhibits a nominal mass shift of +4 Da (from 359.44 Da unlabeled free base to 363.45 Da) due to the incorporation of one ¹³C atom and three deuterium atoms . In contrast, a purely deuterated analog such as Rabeprazole-d4 provides a +4 Da shift but lacks the ¹³C backbone label. Systematic evaluation of ²H-labeled versus ¹³C/¹⁵N-labeled internal standards demonstrates that ²H-labeled IS exhibits a negative bias and fails to co-elute with the native analyte, whereas ¹³C-labeled IS co-elutes exactly and compensates for matrix effects accurately [1]. The ¹³C component ensures that the labeled standard experiences identical ion suppression/enhancement as the unlabeled target, a property not guaranteed by deuterium-only labels due to retention time shifts of up to several seconds in UPLC methods [2].

Stable Isotope Labeling LC-MS/MS Internal Standard Quantitative Bioanalysis

Isotopic Enrichment Specification: 98% Atom ¹³C and 98% Atom D

Rabeprazole-13C,d3 sodium salt is supplied with a certified purity of 95% by CP, 98% atom D, and 98% atom ¹³C . This dual-enrichment specification ensures that ≥98% of carbon atoms at the labeled position are ¹³C and ≥98% of hydrogen atoms at the labeled positions are deuterium. Such high isotopic enrichment is essential for minimizing cross-talk between the internal standard channel and the analyte channel in multiple reaction monitoring (MRM) assays, thereby reducing the lower limit of quantification (LLOQ) and improving signal-to-noise ratios.

Stable Isotope Purity Quantitative Accuracy Regulatory Compliance

Kinetic Isotope Effect Mitigation: ¹³C Backbone vs. Deuterium Exchange Risk

Deuterium-labeled compounds are susceptible to hydrogen-deuterium (H/D) exchange under certain pH conditions or during prolonged storage, leading to isotopic scrambling and inaccurate quantification. ¹³C-labeled internal standards, in contrast, are resistant to exchange because the carbon backbone is non-labile [1]. In direct comparisons, the stability of deuterium labels is highly dependent on the location of the labels, whereas ¹³C-labeled compounds demonstrate superior long-term stability and exact co-elution [1]. For Rabeprazole-13C,d3, the methoxy group deuteration is combined with a ¹³C label in the same functional moiety, providing a mass shift while preserving the stability advantage conferred by the carbon-13 atom .

Deuterium Exchange Internal Standard Stability Method Robustness

Mass Spectrometric Channel Separation: +4 Da Shift Enables High-Sensitivity Quantification

The +4 Da mass shift of Rabeprazole-13C,d3 (m/z 364.1 → 242.2 for sodium salt internal standard transitions) provides adequate separation from the native analyte (m/z 360.3 → 242.2) to prevent isotopic cross-contamination while maintaining near-identical collision-induced dissociation (CID) fragmentation patterns . This mass difference is sufficient to avoid overlapping isotope clusters from the native analyte (e.g., M+2, M+3 natural abundance ions) that can interfere with D2- or D3-labeled internal standards. In contrast, a +3 Da shift (e.g., Rabeprazole-d3) risks interference from the native M+3 isotopic peak (approximately 0.3% relative abundance for C18H20N3O3S), which can elevate the baseline and compromise LLOQ.

MRM Transition Isotopic Interference LLOQ

Optimal Deployment of Rabeprazole-13C,d3 in Quantitative Bioanalysis and Regulatory Applications


Precise LC-MS/MS Quantification of Rabeprazole in Pharmacokinetic Studies

Employ Rabeprazole-13C,d3 as the stable isotope-labeled internal standard (SIL-IS) in validated LC-MS/MS methods for quantifying rabeprazole in human or animal plasma. The dual ¹³C,d₃ label ensures exact co-elution with the analyte, compensating for matrix effects and ionization variability, thereby achieving the accuracy required for regulatory pharmacokinetic (PK) parameter estimation (AUC, Cmax, t1/2). The documented 98% isotopic enrichment supports method precision and reproducibility across multi-day analytical runs [1].

Abbreviated New Drug Application (ANDA) and Bioequivalence (BE) Studies

Integrate Rabeprazole-13C,d3 into validated bioanalytical methods for ANDA submissions and BE studies. The use of a ¹³C-containing internal standard is recognized as the gold standard for accurate quantification in complex biological matrices, and the documented isotopic purity (98% atom ¹³C, 98% atom D) provides the traceability and regulatory confidence needed for FDA/EMA compliance . The reduced risk of deuterium exchange and retention time shift ensures method robustness during cross-study comparisons [1].

Metabolic Pathway Tracing and Metabolite Identification

Use Rabeprazole-13C,d3 as a tracer to distinguish rabeprazole from its metabolites (e.g., rabeprazole thioether, rabeprazole sulfone, desmethyl rabeprazole) in in vitro hepatocyte incubations or in vivo ADME studies. The +4 Da mass shift and ¹³C signature enable unambiguous identification of parent drug-related species in high-resolution mass spectrometry, facilitating accurate determination of metabolic stability and clearance pathways .

Therapeutic Drug Monitoring (TDM) in Clinical Pharmacology

Implement Rabeprazole-13C,d3 as the internal standard in clinical TDM assays for patients receiving rabeprazole therapy, particularly in populations with CYP2C19 polymorphism affecting drug metabolism. The enhanced accuracy and precision afforded by the ¹³C-labeled standard enable reliable quantification at low therapeutic concentrations, supporting individualized dosing decisions and drug-drug interaction studies .

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